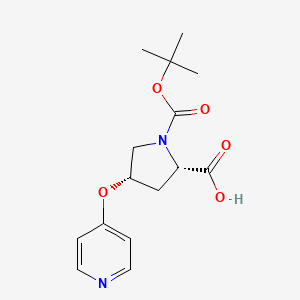

(2s,4s)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-4-yloxy substituent at the 4-position.

Properties

Molecular Formula |

C15H20N2O5 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(8-12(17)13(18)19)21-10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 |

InChI Key |

OZKQVSFFOPXMGZ-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=NC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is attached via a nucleophilic substitution reaction using pyridin-4-ol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yloxy group or the tert-butoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridin-4-ol with a suitable leaving group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds.

Medicine

In medicine, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its chiral properties can enhance the efficacy and selectivity of drug candidates.

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility allows for its incorporation into various chemical processes and products.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridin-4-yloxy group can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of the target compound, focusing on substituents, stereochemistry, and physicochemical properties.

Key Structural and Functional Comparisons

Fluorinated Substituents (e.g., difluoromethoxy, 4-fluorophenoxy): Electron-withdrawing groups lower pKa values (e.g., pKa ~3.6), increasing solubility in aqueous buffers . Aryloxy Groups (e.g., phenyl, chlorophenyl): Enhance lipophilicity, improving membrane permeability but may raise toxicity risks (e.g., H302 for phenyl analog) .

Stereochemical Impact :

- The (2S,4S) configuration in the target compound imposes a rigid trans-pyrrolidine ring conformation, critical for binding selectivity in drug design. In contrast, (2S,4R) analogs (e.g., difluoromethoxy derivative) exhibit distinct spatial orientations, altering solubility and reactivity .

Synthetic Accessibility :

- Boc-protected pyrrolidines are typically synthesized via carbamate formation using di-tert-butyl dicarbonate (). Substituents like vinylbenzyloxy require additional coupling steps with NH4HCO3 .

Safety Profiles :

- Phenyl and chlorophenyl derivatives show higher acute toxicity (H302) and irritation (H315) compared to pyridyl or fluoro-substituted analogs, likely due to increased hydrophobicity .

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications in pharmaceuticals, supported by relevant research findings and data.

- IUPAC Name : (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid

- Molecular Formula : C₁₀H₁₇N₁O₅

- Molecular Weight : 231.25 g/mol

- CAS Number : 87691-27-8

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Synthesis and Characterization

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid involves several steps:

- Starting Materials : The synthesis typically begins with pyrrolidine derivatives.

- Protection of Functional Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.

- Coupling Reactions : The pyridin-4-yloxy moiety is coupled using standard coupling reagents under controlled conditions to ensure high yield and purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid, and how are stereochemistry and purity ensured?

- Methodology :

- Step 1 : Start with L-proline derivatives. The pyrrolidine ring is formed via cyclization, followed by Boc protection using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Step 2 : Introduce the pyridin-4-yloxy group via nucleophilic substitution. React the Boc-protected pyrrolidine with 4-hydroxypyridine in the presence of Mitsunobu reagents (e.g., DIAD, PPh₃) to retain stereochemistry .

- Purity Control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and chiral chromatography to confirm enantiomeric excess (>98%) .

- Key Challenges : Competing side reactions (e.g., epimerization at C2/C4) are minimized by maintaining low temperatures (0–5°C) during substitution steps .

Q. How are common impurities in this compound characterized, and what analytical techniques are used for quantification?

- Common Impurities :

- Des-Boc derivative : Forms due to incomplete protection or acid hydrolysis.

- Diastereomers : Arise from stereochemical instability during substitution.

- Analytical Methods :

- HPLC-MS : Quantifies impurities at 0.1% sensitivity (e.g., Agilent ZORBAX Eclipse Plus C18, 0.1% TFA in mobile phase) .

- NMR : ¹H/¹³C NMR confirms regiochemistry; COSY and NOESY distinguish diastereomers via coupling constants and spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.